molecular formula C12H4Cl4O B1345143 1,3,6,7-Tetrachlorodibenzofuran CAS No. 57117-36-9

1,3,6,7-Tetrachlorodibenzofuran

Cat. No.: B1345143
CAS No.: 57117-36-9
M. Wt: 306 g/mol
InChI Key: PITDPGCTIMCYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6,7-Tetrachlorodibenzofuran (CAS: 57117-36-9) is a polychlorinated dibenzofuran (PCDF) congener with chlorine substitutions at the 1, 3, 6, and 7 positions of the dibenzofuran backbone. Unlike its more extensively studied isomer, 2,3,7,8-tetrachlorodibenzofuran (TCDF), 1,3,6,7-TCDF lacks chlorine atoms in the lateral (2,3,7,8) positions, which are critical for high-affinity binding to the aryl hydrocarbon receptor (AhR) and subsequent toxicity . Its Henry’s Law constant is reported as $5.1 \times 10^{-1}$ (unitless), suggesting moderate volatility compared to other PCDFs .

Properties

IUPAC Name

1,3,6,7-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-3-8(15)10-6-1-2-7(14)11(16)12(6)17-9(10)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITDPGCTIMCYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205753
Record name 1,3,6,7-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57117-36-9
Record name 1,3,6,7-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6,7-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,6,7-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618R76PFUH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Radical-Mediated Reactions

Radicals such as hydroxyl (OH), methylidyne (CH), and hydroperoxyl (HO₂⁻) play critical roles in the transformation of chlorinated dibenzofurans.

  • CH Radical Attack :
    Theoretical studies on 2,3,7,8-TCDF reveal that CH radicals initiate multi-channel reactions via insertion into C–X bonds (X = C, Cl, H, O), forming intermediates that decompose into 13 distinct products (e.g., chlorophenols, benzene derivatives) . For 1,3,6,7-TCDF, analogous pathways are expected, with chlorine positions influencing regioselectivity.

    Reaction PathwayActivation Energy (kcal/mol)Products Formed
    C–Cl Bond Insertion15.3–21.4Dechlorinated intermediates
    C–H Bond Attack10.8–18.9Hydroxylated derivatives
  • OH Radical Degradation :
    OH radicals induce ring-opening in TCDFs via electrophilic addition. For 2,3,7,8-TCDF, this results in dihydroxy derivatives and subsequent fragmentation into chlorinated biphenyls . 1,3,6,7-TCDF likely undergoes similar degradation, with kinetic studies suggesting a threshold temperature of 500–850 K for decomposition .

Oxidation with Hydrogen Peroxide (H₂O₂)

H₂O₂ and its anion (HO₂⁻) participate in nucleophilic substitution and addition reactions with chlorinated dibenzofurans:

  • Neutral H₂O₂ :
    Reactions require water molecules to catalyze proton transfer. For 2,3,7,8-TCDF, nucleophilic substitution forms intermediates with O–O bonds that homolytically cleave, releasing radicals (e.g., OH, Cl) .

    ParameterValue (H₂O₂ Reaction)
    ΔG (aqueous solution)–14.97 to –40.26 kcal/mol
    Energy Barrier (TS)20.85–51.28 kcal/mol
  • Anionic HO₂⁻ :
    HO₂⁻ directly attacks C–O bonds in TCDFs without requiring water. For 2,3,7,8-TCDF, this pathway yields dechlorinated products and fragmented aromatic systems . Substitution effects (e.g., F, Br, CH₃) alter energy barriers by up to 4.6 kcal/mol.

Catalytic Degradation

Metal catalysts enhance TCDF decomposition under thermal or oxidative conditions:

  • Iron/Potassium Systems :
    Fe/K-catalyzed diesel particle filters promote PCDD/F formation at 500–700°C but degrade TCDFs at higher temperatures (>700°C) .

  • Cerium-Mediated Electrochemical Oxidation :
    Ce(IV) ions oxidize TCDFs efficiently, achieving 99.75% removal of 2,3,7,8-TCDD in 10 seconds . Applied to 1,3,6,7-TCDF, similar rapid dechlorination is anticipated.

Thermal Decomposition

High-temperature incineration (>700°C) decomposes TCDFs into less chlorinated species. For 1,3,6,7-TCDF, key steps include:

  • Dechlorination : Sequential loss of Cl atoms at positions 1, 3, 6, or 7.

  • Ring Cleavage : Formation of chlorinated biphenyls or benzene fragments.

Temperature (°C)Major Products
500–700Trichlorodibenzofurans
>700Dichlorobenzenes, CO₂, HCl

Environmental and Mechanistic Considerations

  • Substitution Effects : Chlorine positions dictate reactivity. For 1,3,6,7-TCDF, steric hindrance at the 1- and 7-positions may slow nucleophilic attacks compared to 2,3,7,8-TCDF .

  • Toxicity Pathways : Radical intermediates (e.g., OH, Cl) generated during degradation may contribute to ecological toxicity .

Scientific Research Applications

1,3,6,7-Tetrachlorodibenzofuran has been studied extensively in scientific research due to its environmental persistence and potential health impacts. Some key applications include:

Comparison with Similar Compounds

Table 1: Key Properties of 1,3,6,7-TCDF vs. 2,3,7,8-TCDF

Property 1,3,6,7-TCDF 2,3,7,8-TCDF Source
CAS Number 57117-36-9 51207-31-9
Henry’s Law Constant $5.1 \times 10^{-1}$ Not reported
AhR Binding Affinity Negligible IC$_{50}$ = 3.6 nM
EPA Regulatory Status Unlisted EPCRA 313 Dioxin Category

Chlorinated Dioxins: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

  • Pharmacokinetic studies indicate that TCDD’s higher potency stems from slower metabolic clearance compared to TCDF .
  • Hydroxylation Pathways: Hydroxylated metabolites of TCDF (e.g., 3-OH-TCDF) are formed at unsubstituted positions adjacent to the ether linkage, similar to TCDD . These metabolites exhibit enhanced binding to human transthyretin (TTR), with relative potencies up to 4.5 times higher than thyroxine (T4) . No data exist for hydroxylated derivatives of 1,3,6,7-TCDF.

Brominated Dibenzofurans

Other Tetrachlorinated Congeners

  • 1,2,6,8-Tetrachlorodibenzofuran :
    This isomer (CAS: T3D2187) shares structural similarities with 1,3,6,7-TCDF but differs in chlorine placement. Neither congener is prioritized in regulatory frameworks due to low toxicity .
  • 2,3,4,9-Tetrachlorodibenzofuran :
    Computational models predict a log $P_{oct/water}$ of 6.2 and a Crippen solubility (log $WS$) of -11.55, indicating high hydrophobicity comparable to 1,3,6,7-TCDF .

Table 2: Environmental and Toxicokinetic Comparisons

Compound log $P_{oct/water}$ Bioaccumulation Factor Key Metabolic Pathway
1,3,6,7-TCDF ~6.2 (estimated) Moderate Not characterized
2,3,7,8-TCDF 6.8 (measured) High Hydroxylation at C-1/C-4
TCDD 6.8 Very High Minimal metabolism

Biological Activity

1,3,6,7-Tetrachlorodibenzofuran (TCDF) is a member of the dibenzofuran family and is recognized for its biological activity and potential toxicological effects. Similar to other dioxins and furans, TCDF interacts with the aryl hydrocarbon receptor (AhR), leading to various biological responses. This article reviews the biological activity of TCDF, focusing on its mechanisms of action, effects on cellular processes, and implications for health based on diverse research findings.

TCDF exerts its biological effects primarily through the activation of the AhR pathway. Upon binding to AhR, TCDF translocates to the nucleus, where it regulates the transcription of genes involved in xenobiotic metabolism, immune response, and cell proliferation.

  • AhR Activation : TCDF binds to AhR with varying affinities compared to other dioxins. This binding leads to the induction of cytochrome P450 enzymes (CYPs), particularly CYP1A1 and CYP1A2, which play crucial roles in drug metabolism and detoxification processes .
  • Gene Expression Modulation : The activation of AhR by TCDF influences the expression of numerous genes involved in metabolic pathways. For instance, studies have shown that TCDF can induce EROD (ethoxyresorufin-O-deethylase) activity in liver cells, indicating enhanced metabolic capacity .

Biological Effects

The biological effects of TCDF encompass a range of physiological and pathological responses:

  • Toxicity : TCDF is known to be toxic to various organisms. In animal studies, exposure has been linked to liver damage, immune suppression, and carcinogenic effects. For example, TCDF exposure resulted in significant liver enzyme induction and altered vitamin A metabolism in rats .
  • Carcinogenic Potential : Epidemiological studies have suggested a correlation between exposure to TCDF and increased cancer risk. In particular, studies involving populations exposed to TCDD (a structural analog) indicate heightened incidences of soft tissue sarcomas and other malignancies .

Case Studies

Several case studies highlight the biological impact of TCDF:

  • Seveso Disaster : Following an industrial accident in Seveso, Italy, where TCDD was released into the environment, increased cancer rates were observed among residents. Although direct links to TCDF were not established, the findings underscore the potential risks associated with chlorinated compounds .
  • Animal Models : Research involving animal models has demonstrated that chronic exposure to TCDF leads to significant histopathological changes in liver tissues and increased incidences of tumors. For example, female rats exposed to low doses over extended periods developed hepatocellular carcinomas .

Comparative Analysis

The following table summarizes key findings related to the biological activity of TCDF compared to other related compounds:

CompoundAhR Binding AffinityInduction of CYP EnzymesCarcinogenicity Evidence
This compound (TCDF)ModerateYesYes
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)HighYesStrong
6-Nitro-1,3,8-trichlorodibenzofuran (6-NCDF)LowLimitedUncertain

Q & A

Basic Research Questions

Q. How should 1,3,6,7-tetrachlorodibenzofuran be prepared and stored for environmental analysis?

  • Methodological Answer : For environmental analysis, prepare stock solutions by diluting this compound to 50 µg/mL in a 10% toluene-nonane solvent mixture. Store solutions in amber glass vials at –20°C to prevent photodegradation and volatilization. Ensure calibration standards are freshly prepared from certified reference materials to minimize matrix interference during GC-MS or HPLC analysis .

Q. What analytical techniques are recommended for detecting this compound in environmental samples?

  • Methodological Answer : Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or electron capture detection (GC-ECD) for isomer-specific identification. Confirm retention times against certified standards. For complex matrices (e.g., sediments), employ clean-up steps such as silica gel chromatography or sulfuric acid treatment to remove lipids and interfering chlorinated compounds .

Q. How can researchers distinguish this compound from co-eluting isomers in environmental samples?

  • Methodological Answer : Optimize chromatographic separation using DB-5MS or equivalent capillary columns with slow temperature ramping (e.g., 2°C/min). Cross-validate results with isotope dilution techniques (e.g., 13C^{13}\text{C}-labeled internal standards) and compare fragmentation patterns in mass spectra. Confirmation via orthogonal methods like NMR or immunoassays is advised for ambiguous cases .

Advanced Research Questions

Q. How should experimental designs address contradictory data in isomer-specific toxicity studies?

  • Methodological Answer : Conduct dose-response studies across multiple biological models (e.g., in vitro hepatocyte assays and in vivo murine models) to resolve discrepancies. Use metabolomics (e.g., LC-MS/MS) to quantify oxidative stress biomarkers (e.g., glutathione depletion) and transcriptomics (RNA-seq) to identify AhR-mediated pathways. Statistically validate findings using multivariate analysis (e.g., PCA) to isolate isomer-specific effects from confounding variables .

Q. What methodologies are effective for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Deploy passive samplers (e.g., polyethylene devices) in sediment-water interfaces to measure bioaccumulation factors. Couple this with stable isotope tracing (13C^{13}\text{C}-labeled analogs) to track biotic uptake in benthic organisms. For long-term fate studies, integrate fugacity modeling to predict partitioning coefficients and degradation half-lives under varying redox conditions .

Q. How can photochemical degradation pathways of this compound be experimentally characterized?

  • Methodological Answer : Simulate solar irradiation using xenon arc lamps with UV filters (290–400 nm) in batch reactors. Monitor degradation kinetics via time-resolved GC-MS and identify intermediates (e.g., trichlorodibenzofurans) using QTOF-MS. Compare thermal vs. photolytic pathways by conducting parallel experiments at elevated temperatures (e.g., 300°C) to assess reaction activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,6,7-Tetrachlorodibenzofuran
Reactant of Route 2
Reactant of Route 2
1,3,6,7-Tetrachlorodibenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.